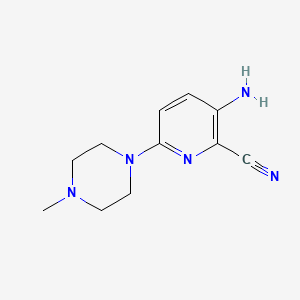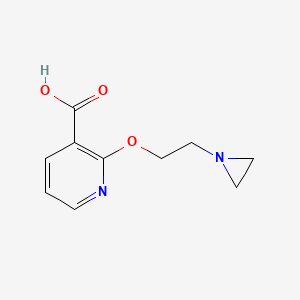
2-(2-Aziridin-1-ylethoxy)nicotinic acid
Overview
Description
“2-(2-Aziridin-1-ylethoxy)nicotinic acid” is a chemical compound with the molecular formula C10 H12 N2 O3 . It falls under the category of carboxylic acids . The molecular weight of this compound is 208.217 .
Molecular Structure Analysis
The molecular structure of “2-(2-Aziridin-1-ylethoxy)nicotinic acid” is represented by the formula C10 H12 N2 O3 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
DNA Crosslinking and Antitumor Activity : One study discusses a compound similar to "2-(2-Aziridin-1-ylethoxy)nicotinic acid," namely 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide. This compound, being a derivative of CB1954, is capable of DNA interstrand crosslinking and exhibits cytotoxic effects. This suggests potential use in cancer treatment, especially through prodrug activation in targeted therapy approaches like Antibody Directed Enzyme Prodrug Therapy (ADEPT) (Knox et al., 1993).
Nicotinic Acid Receptor Interaction : Another related study focuses on GPR109A, a receptor for nicotinic acid, which mediates the drug's antilipolytic effects in adipocytes. This receptor's interaction with nicotinic acid derivatives is crucial for understanding the pharmacology of these compounds and could have implications in lipid metabolism and obesity treatment (Benyó et al., 2005).
Reductive Activation of Prodrugs : A study on a nitroreductase enzyme from Escherichia coli highlights its ability to use nicotinic acid derivatives as virtual cofactors. This enzyme's action on prodrugs like CB1954, converting them to cytotoxic agents, is significant for cancer therapy. The study's insight into enzyme cofactor requirements could be pivotal for the development of enzyme-prodrug combinations in cancer treatment (Knox et al., 1995).
Herbicidal Applications : Another study investigates the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which showed significant herbicidal activity. This suggests the potential agricultural applications of nicotinic acid derivatives in weed management (Yu et al., 2021).
Safety And Hazards
The safety data sheet for nicotinic acid, which may share some properties with “2-(2-Aziridin-1-ylethoxy)nicotinic acid”, indicates that it can cause serious eye irritation . It’s recommended to wear eye protection when handling this substance . If it gets in the eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .
properties
IUPAC Name |
2-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKLPLYXUPRASV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCOC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aziridin-1-ylethoxy)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



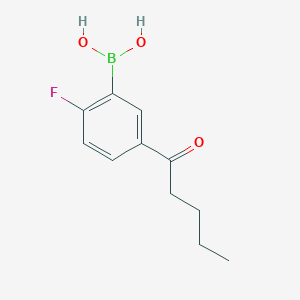
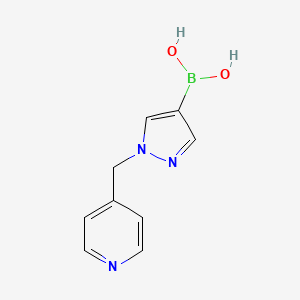
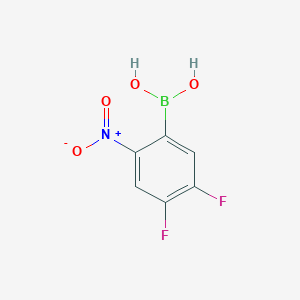
![(trans-racemic)-Methyl 1-benzyl-4-(2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)pyr](/img/structure/B1393415.png)
![6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393416.png)
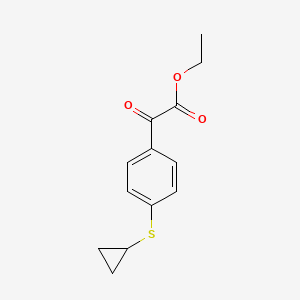
![7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393422.png)
![N-Methyl-N-[(4-methyl-1,3-oxazol-5-yl)methyl]amine](/img/structure/B1393425.png)
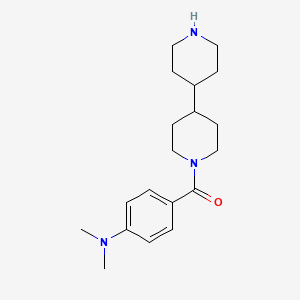
![1-Nitro-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1393429.png)
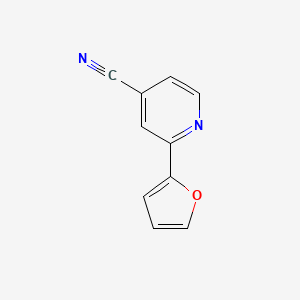
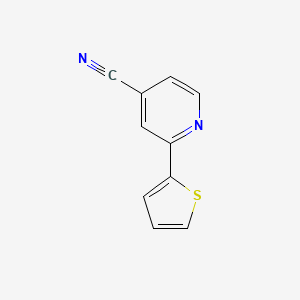
![Tributyl[(3,5-dimethyl-4,5-dihydroisoxazol-4-yl)methyl]phosphonium chloride](/img/structure/B1393432.png)
